CART (55-102) (human) CART (55-102) (human) Cocaine- and amphetamine-regulated transcript (CART) with potent appetite-suppressing activity. Satiety factor; inhibits normal and starvation-induced feeding. Closely related to the actions of leptin and neuropeptide Y; blocks the neuropeptide Y-induced feeding response.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0013269
InChI: InChI=1S/C225H365N65O65S7/c1-24-117(17)177-215(347)248-100-168(302)252-130(48-30-35-76-227)186(318)265-143(89-112(7)8)200(332)280-155-106-359-358-105-154(279-194(326)140(74-86-356-23)263-213(345)160-56-44-85-290(160)221(353)176(116(15)16)285-196(328)136(66-70-162(231)296)253-167(301)99-247-185(317)144(92-124-58-62-126(294)63-59-124)268-189(321)132(50-32-37-78-229)257-187(319)131(49-31-36-77-228)258-192(324)139(69-73-171(306)307)261-201(333)146(93-125-60-64-127(295)65-61-125)273-217(349)178(118(18)25-2)287-214(346)161-57-43-84-289(161)220(352)174(234)114(11)12)209(341)271-148(95-172(308)309)197(329)250-119(19)180(312)244-98-166(300)254-137(68-72-170(304)305)191(323)260-138(67-71-163(232)297)193(325)277-153(207(339)251-121(21)182(314)284-175(115(13)14)216(348)264-134(53-40-81-242-224(237)238)188(320)256-128(47-29-34-75-226)183(315)245-97-165(299)249-120(20)181(313)255-135(195(327)286-177)54-41-82-243-225(239)240)104-357-360-107-156-208(340)270-147(94-164(233)298)203(335)275-151(102-291)205(337)269-145(91-123-45-27-26-28-46-123)202(334)267-142(88-111(5)6)199(331)266-141(87-110(3)4)198(330)259-133(51-33-38-79-230)190(322)278-157(211(343)274-150(222(354)355)90-113(9)10)108-361-362-109-158(282-204(336)149(96-173(310)311)272-210(155)342)219(351)288-83-42-55-159(288)212(344)262-129(52-39-80-241-223(235)236)184(316)246-101-169(303)283-179(122(22)293)218(350)276-152(103-292)206(338)281-156/h26-28,45-46,58-65,110-122,128-161,174-179,291-295H,24-25,29-44,47-57,66-109,226-230,234H2,1-23H3,(H2,231,296)(H2,232,297)(H2,233,298)(H,244,312)(H,245,315)(H,246,316)(H,247,317)(H,248,347)(H,249,299)(H,250,329)(H,251,339)(H,252,302)(H,253,301)(H,254,300)(H,255,313)(H,256,320)(H,257,319)(H,258,324)(H,259,330)(H,260,323)(H,261,333)(H,262,344)(H,263,345)(H,264,348)(H,265,318)(H,266,331)(H,267,334)(H,268,321)(H,269,337)(H,270,340)(H,271,341)(H,272,342)(H,273,349)(H,274,343)(H,275,335)(H,276,350)(H,277,325)(H,278,322)(H,279,326)(H,280,332)(H,281,338)(H,282,336)(H,283,303)(H,284,314)(H,285,328)(H,286,327)(H,287,346)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,354,355)(H4,235,236,241)(H4,237,238,242)(H4,239,240,243)
SMILES: CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN
Molecular Formula: C225H365N65O65S7
Molecular Weight: 5245 g/mol

CART (55-102) (human)

CAS No.:

Cat. No.: VC0013269

Molecular Formula: C225H365N65O65S7

Molecular Weight: 5245 g/mol

* For research use only. Not for human or veterinary use.

CART (55-102) (human) -

Molecular Formula C225H365N65O65S7
Molecular Weight 5245 g/mol
IUPAC Name 2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C225H365N65O65S7/c1-24-117(17)177-215(347)248-100-168(302)252-130(48-30-35-76-227)186(318)265-143(89-112(7)8)200(332)280-155-106-359-358-105-154(279-194(326)140(74-86-356-23)263-213(345)160-56-44-85-290(160)221(353)176(116(15)16)285-196(328)136(66-70-162(231)296)253-167(301)99-247-185(317)144(92-124-58-62-126(294)63-59-124)268-189(321)132(50-32-37-78-229)257-187(319)131(49-31-36-77-228)258-192(324)139(69-73-171(306)307)261-201(333)146(93-125-60-64-127(295)65-61-125)273-217(349)178(118(18)25-2)287-214(346)161-57-43-84-289(161)220(352)174(234)114(11)12)209(341)271-148(95-172(308)309)197(329)250-119(19)180(312)244-98-166(300)254-137(68-72-170(304)305)191(323)260-138(67-71-163(232)297)193(325)277-153(207(339)251-121(21)182(314)284-175(115(13)14)216(348)264-134(53-40-81-242-224(237)238)188(320)256-128(47-29-34-75-226)183(315)245-97-165(299)249-120(20)181(313)255-135(195(327)286-177)54-41-82-243-225(239)240)104-357-360-107-156-208(340)270-147(94-164(233)298)203(335)275-151(102-291)205(337)269-145(91-123-45-27-26-28-46-123)202(334)267-142(88-111(5)6)199(331)266-141(87-110(3)4)198(330)259-133(51-33-38-79-230)190(322)278-157(211(343)274-150(222(354)355)90-113(9)10)108-361-362-109-158(282-204(336)149(96-173(310)311)272-210(155)342)219(351)288-83-42-55-159(288)212(344)262-129(52-39-80-241-223(235)236)184(316)246-101-169(303)283-179(122(22)293)218(350)276-152(103-292)206(338)281-156/h26-28,45-46,58-65,110-122,128-161,174-179,291-295H,24-25,29-44,47-57,66-109,226-230,234H2,1-23H3,(H2,231,296)(H2,232,297)(H2,233,298)(H,244,312)(H,245,315)(H,246,316)(H,247,317)(H,248,347)(H,249,299)(H,250,329)(H,251,339)(H,252,302)(H,253,301)(H,254,300)(H,255,313)(H,256,320)(H,257,319)(H,258,324)(H,259,330)(H,260,323)(H,261,333)(H,262,344)(H,263,345)(H,264,348)(H,265,318)(H,266,331)(H,267,334)(H,268,321)(H,269,337)(H,270,340)(H,271,341)(H,272,342)(H,273,349)(H,274,343)(H,275,335)(H,276,350)(H,277,325)(H,278,322)(H,279,326)(H,280,332)(H,281,338)(H,282,336)(H,283,303)(H,284,314)(H,285,328)(H,286,327)(H,287,346)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,354,355)(H4,235,236,241)(H4,237,238,242)(H4,239,240,243)
Standard InChI Key UFCZAYAPDLTVKI-UHFFFAOYSA-N
SMILES CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN
Canonical SMILES CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN

Chemical Structure and Properties

CART (55-102) (human) represents a 48 amino acid fragment of the full Cocaine- and Amphetamine-Regulated Transcript peptide. This biologically active peptide has distinctive structural characteristics that contribute to its functional properties.

Molecular Composition

CART (55-102) possesses a complex molecular structure with the following properties:

PropertySpecification
Molecular FormulaC225H365N65O65S7
Molecular Weight5245.2
CAS Registry Number214050-22-3
Amino Acid SequenceVal-Pro-Ile-Tyr-Glu-Lys-Lys-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-Arg-Lys-Gly-Ala-Arg-Ile-Gly-Lys-Leu-Cys-Asp-Cys-Pro-Arg-Gly-Thr-Ser-Cys-Asn-Ser-Phe-Leu-Leu-Lys-Cys-Leu
Disulfide BridgesBetween Cys68-Cys86, Cys74-Cys94, and Cys88-Cys101

The peptide contains critical disulfide bridges that maintain its tertiary structure, which is essential for biological activity. These structural modifications (disulfide bridges between positions 14-32, 20-40, and 34-47) stabilize the peptide conformation and contribute to receptor binding efficiency .

Physical Properties

CART (55-102) is typically stored at -20°C to maintain stability. It has limited solubility in water (approximately 50 μM) . This peptide is commercially available as a synthetic product with high purity (≥98.0% as determined by HPLC) .

Biological Functions

CART (55-102) (human) exhibits several important biological functions that have been well-documented through various research studies.

Appetite Regulation

One of the most significant functions of CART (55-102) is its role as a potent appetite suppressant. The peptide acts as a satiety factor that inhibits both normal and starvation-induced feeding behaviors . This anorectic property positions CART (55-102) as an important component in the complex neuroendocrine system that regulates food intake and energy balance.

Interaction with Other Neuropeptides

CART (55-102) functions in close relationship with other appetite-regulating hormones. Specifically, it:

  • Has actions closely related to leptin, a hormone that suppresses appetite

  • Interacts with neuropeptide Y (NPY) signaling pathways

  • Blocks the neuropeptide Y-induced feeding response

These interactions suggest that CART (55-102) is integrated into a broader neuroendocrine network regulating energy homeostasis, with potential implications for disorders involving dysregulated appetite and metabolism.

Pharmacological Effects

Effects on Psychostimulant-Mediated Behavior

A significant body of research has examined how CART (55-102) modulates the behavioral effects of psychostimulants such as cocaine and amphetamine.

Locomotor Activity Regulation

Systemic administration of CART (55-102) has been shown to attenuate psychostimulant-mediated locomotion. In particular:

  • CART (55-102) reduces cocaine-induced locomotor activity by nearly 100%

  • It reduces amphetamine-induced locomotor activity by approximately 50%

  • The peptide exhibits a U-shaped (biphasic) dose-response curve with maximum inhibition at 25 μg/kg when administered intraperitoneally

This biphasic response pattern suggests the possible involvement of multiple receptor types with different affinities for CART peptide—a high-affinity receptor involved in psychostimulant effects and potentially a low-affinity receptor with opposing or different functions .

Place Preference Effects

Research has revealed that CART (55-102) produces dose-dependent effects on conditioned place preference when administered into specific brain regions:

  • At intermediate doses (2 μg/side in the basolateral amygdala), it can produce conditioned place preference

  • At higher doses (4 μg/side), it may produce conditioned place aversion

  • Lower doses (1 μg/side) produce neither preference nor aversion

These findings further support the complex, dose-dependent nature of CART (55-102)'s effects on reward-related behaviors.

Administration Routes and Bioavailability

Blood-Brain Barrier Penetration

An important consideration for the therapeutic potential of CART (55-102) is its ability to cross the blood-brain barrier (BBB). Despite being a 48-amino acid peptide, which might suggest limited BBB penetration, research has provided evidence that CART (55-102) can cross the BBB through non-saturable, simple diffusion mechanisms .

Studies have reported that approximately 58% of intravenously administered CART (55-102) reaches the brain rapidly and in intact form . This finding has significant implications for the potential use of peripherally administered CART peptide to target central nervous system functions.

Comparison of Administration Routes

Different routes of CART (55-102) administration have been studied, with varying effects observed:

Administration RouteObserved EffectsEfficacy
Intraperitoneal (IP)Reduced psychostimulant-mediated locomotionBiphasic dose response with maximum effect at 25 μg/kg
Intracerebroventricular (ICV)Similar effects to peripherally administered peptide on neuroendocrine statesEffective at lower doses (0.1 μg)
Direct injection into nucleus accumbensInhibition of psychostimulant effectsSimilar to systemic administration
Intravenous (IV)Some physiological effects; mixed results on cardiovascular parametersLess consistent than central administration

This comparison demonstrates that while central administration routes provide more direct effects, peripheral administration can also be effective, likely due to the peptide's ability to cross the blood-brain barrier .

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